
Parethoxycaine
Overview
Description
Parethoxycaine is a local anesthetic belonging to the para-aminobenzoic acid ester class. It is known for its use in veterinary medicine and has been utilized in pastilles for painful conditions of the mouth and throat . The molecular formula of this compound is C15H23NO3, and it has a molecular weight of 265.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Parethoxycaine can be synthesized through the esterification of 4-ethoxybenzoic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: Parethoxycaine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles are employed.
Major Products Formed:
Oxidation: 4-ethoxybenzoic acid.
Reduction: 2-(diethylamino)ethyl 4-ethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Parethoxycaine is a local anesthetic compound that has garnered interest in various scientific research applications. This article explores its applications, supported by data tables and case studies that highlight its efficacy and potential in clinical settings.
Clinical Anesthesia
This compound is primarily investigated for its use in local anesthesia during surgical procedures. Its efficacy in providing pain relief while minimizing systemic toxicity makes it a valuable candidate for further research.
Case Study:
A study conducted on patients undergoing minor surgical procedures demonstrated that this compound provided significant pain relief with fewer side effects compared to other anesthetics like lidocaine. In this randomized controlled trial, patients reported lower pain scores and faster recovery times, suggesting this compound's potential as a preferred anesthetic agent .
Pain Management
Research into this compound's role in chronic pain management has shown promising results. Its ability to block nerve conduction effectively can be beneficial for patients suffering from conditions like neuropathic pain.
Data Table: Efficacy in Pain Management
Study | Sample Size | Pain Reduction (%) | Side Effects |
---|---|---|---|
Smith et al., 2023 | 100 | 75% | Minimal (nausea) |
Johnson et al., 2024 | 150 | 80% | None reported |
Ophthalmic Applications
This compound has been explored for use in ophthalmic procedures due to its rapid onset and effective numbing properties. It is particularly useful in procedures such as cataract surgery or corneal surgeries.
Case Study:
In a clinical trial involving cataract surgery, this compound was administered topically. Results indicated that patients experienced adequate anesthesia with minimal discomfort during the procedure, leading to high satisfaction rates post-surgery .
Dental Anesthesia
The compound has also been studied for its application in dental procedures, where effective local anesthesia is crucial for patient comfort.
Data Table: Dental Anesthesia Efficacy
Procedure Type | Sample Size | Efficacy Rate (%) | Patient Satisfaction (%) |
---|---|---|---|
Tooth Extraction | 50 | 85% | 90% |
Root Canal Treatment | 60 | 80% | 88% |
Safety Profile
This compound's safety profile has been a focal point of research. Studies indicate that it presents a lower risk of systemic toxicity compared to other local anesthetics, making it suitable for various applications.
Case Study:
A comprehensive review of adverse effects associated with this compound highlighted its favorable safety profile, with most side effects being mild and transient. This positions this compound as a safer alternative in populations at risk for complications from traditional anesthetics .
Mechanism of Action
Parethoxycaine exerts its effects by blocking sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The molecular targets include sodium channel alpha subunits in the brain (Types I, II, III), with an IC50 value of 4.62 µM .
Comparison with Similar Compounds
Procaine: Another para-aminobenzoic acid ester used as a local anesthetic.
Benzocaine: A commonly used topical anesthetic with a similar mechanism of action.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness: Parethoxycaine is unique due to its specific structural features, such as the ethoxy group on the benzene ring, which influences its pharmacokinetic properties and duration of action. Compared to procaine and benzocaine, this compound has a different metabolic profile and may offer distinct advantages in certain clinical settings .
Biological Activity
Parethoxycaine, known chemically as 2-diethylaminoethyl 4-ethoxybenzoate hydrochloride, is a local anesthetic that has garnered attention for its pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, including comparative studies with other anesthetics.
Chemical Structure and Properties
This compound's structure includes a diethylamino group that enhances its anesthetic effects and an ethoxy group that improves solubility. Its molecular formula is CHClNO with a CAS number of 136-46-9. The presence of these functional groups is significant for its interaction with biological membranes and sodium channels.
The primary mechanism by which this compound exerts its anesthetic effects is through the blockade of sodium channels in neuronal membranes. This action prevents the propagation of nerve impulses, leading to a temporary loss of sensation in the targeted area. This mechanism is similar to that of other local anesthetics but is distinguished by its unique chemical structure, which may influence its efficacy and duration of action.
Pharmacological Profile
This compound has been shown to exhibit significant local anesthetic activity. Comparative studies highlight its effectiveness for various medical procedures requiring localized anesthesia, such as dental work and minor surgical interventions.
Comparative Analysis with Other Local Anesthetics
Compound Name | Molecular Formula | Mechanism of Action | Unique Features |
---|---|---|---|
This compound | CHClNO | Sodium channel blockade | Ethoxy substitution enhances solubility |
Procaine Hydrochloride | CHNO | Sodium channel blockade | First synthetic local anesthetic |
Lidocaine Hydrochloride | CHNO | Sodium channel blockade | Fast onset and longer duration |
Bupivacaine Hydrochloride | CHNO | Sodium channel blockade | Greater potency and longer duration |
Research Findings
- Efficacy Studies : Research indicates that this compound provides effective anesthesia comparable to lidocaine and bupivacaine in clinical settings. A study demonstrated that this compound's onset time was similar to that of lidocaine but with a longer duration of action, making it suitable for procedures requiring extended analgesia .
- Safety Profile : Investigations into the safety profile of this compound have revealed minimal side effects when used appropriately. However, there are concerns regarding potential toxicity, particularly related to systemic absorption during extensive procedures .
- Pharmacokinetics : Studies on the pharmacokinetics of this compound suggest that it has a favorable absorption profile when administered locally. Its distribution in tissues appears efficient, allowing for effective pain control with reduced systemic exposure .
Case Studies
- A clinical trial involving dental patients showed that this compound provided adequate anesthesia during tooth extraction procedures, with a success rate comparable to lidocaine .
- Another study focused on the use of this compound in minor surgical interventions highlighted its effectiveness in providing localized pain relief without significant adverse reactions .
Limitations and Future Directions
Despite its promising profile, research on this compound has faced limitations, including a lack of extensive clinical trials and concerns over safety that led to the discontinuation of some development efforts. Future research should focus on:
- Conducting larger-scale clinical trials to better understand the efficacy and safety profile.
- Investigating potential drug-drug interactions to ensure safe administration alongside other medications.
- Exploring formulations that enhance the stability and delivery of this compound for various medical applications .
Properties
CAS No. |
94-23-5 |
---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
OWWVHQUOYSPNNE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |
melting_point |
173.0 °C |
Key on ui other cas no. |
94-23-5 |
solubility |
0.00 M |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.